Methyl 3-amino-2,2-dimethylpentanoate

Asymmetric Synthesis Chiral Resolution Pharmaceutical Intermediates

Methyl 3-amino-2,2-dimethylpentanoate (CAS 1889271-25-3) is a branched-chain amino acid methyl ester with the molecular formula C₈H₁₇NO₂ and a molecular weight of 159.23 g/mol. The compound exists as a racemic mixture, with the individual (3S)- and (3R)-enantiomers assigned distinct CAS numbers 1336534-23-6 and 1335370-41-6, respectively.

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
CAS No. 1889271-25-3
Cat. No. B15311357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-2,2-dimethylpentanoate
CAS1889271-25-3
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCCC(C(C)(C)C(=O)OC)N
InChIInChI=1S/C8H17NO2/c1-5-6(9)8(2,3)7(10)11-4/h6H,5,9H2,1-4H3
InChIKeyFOVSZVDATSPSOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-amino-2,2-dimethylpentanoate (CAS 1889271-25-3): Chemical Identity and Procurement Baseline


Methyl 3-amino-2,2-dimethylpentanoate (CAS 1889271-25-3) is a branched-chain amino acid methyl ester with the molecular formula C₈H₁₇NO₂ and a molecular weight of 159.23 g/mol . The compound exists as a racemic mixture, with the individual (3S)- and (3R)-enantiomers assigned distinct CAS numbers 1336534-23-6 and 1335370-41-6, respectively . As a protected amino acid derivative, it serves primarily as a synthetic intermediate in medicinal chemistry, where the 2,2-dimethyl substitution introduces steric hindrance that can modulate both reactivity and biological interactions. Its procurement is typically driven by the need for a specific stereochemical configuration or for the methyl ester protection strategy in multi-step syntheses.

Why Methyl 3-amino-2,2-dimethylpentanoate Cannot Be Generically Substituted in Research and Industrial Workflows


The compound's value is tied to the combination of a sterically hindered 2,2-dimethylpentanoate backbone and the reactivity of the methyl ester. Simple substitution with the free acid (3-amino-2,2-dimethylpentanoic acid, CAS 221051-89-4) is not possible when a protected carboxyl group is required for subsequent coupling steps, such as in peptide or small-molecule mimetic synthesis . Furthermore, the choice between the racemate and a single enantiomer is critical when stereochemistry influences biological target engagement. For instance, the (3S)-enantiomer has been specifically noted as a key chiral building block for pharmaceutical intermediates [1]. The following section provides the quantitative evidence that defines the specific selection criteria.

Quantitative Differentiation: Key Evidence for Methyl 3-amino-2,2-dimethylpentanoate Selection


Enantiomeric Purity: (3S)-Enantiomer vs. Racemate

The (3S)-enantiomer of methyl 3-amino-2,2-dimethylpentanoate is commercially available with a minimum purity specification of 95%, confirmed by HPLC and NMR [1]. This directly addresses the need for a single stereoisomer in asymmetric synthesis, which the racemic mixture (CAS 1889271-25-3) cannot fulfill without additional chiral resolution steps. The high enantiomeric excess is a critical procurement parameter for researchers developing stereospecific therapeutics.

Asymmetric Synthesis Chiral Resolution Pharmaceutical Intermediates

Protected Carboxyl Group: Methyl Ester vs. Free Acid

The target compound is a methyl ester, which serves as a protected form of the carboxylic acid. The free acid, 3-amino-2,2-dimethylpentanoic acid (CAS 221051-89-4, MW 145.2 g/mol), is incompatible with peptide coupling or other reactions requiring a masked carboxyl group . The methyl ester protection strategy is standard in Fmoc/t-Bu solid-phase peptide synthesis, and using the pre-esterified building block simplifies synthetic routes by removing a deprotection/activation step. This is a direct functional group advantage over the free acid analog.

Peptide Synthesis Prodrug Design Solid-Phase Synthesis

Steric Hindrance: 2,2-Dimethyl vs. Unsubstituted or Mono-Methyl Analogs

The geminal dimethyl group at the 2-position introduces significant steric hindrance compared to unsubstituted or mono-methyl analogs. This structural feature can restrict conformational freedom and increase metabolic stability in peptidomimetic applications [1]. While a direct head-to-head stability comparison is not available for this exact compound, class-level inference from similar α,α-disubstituted amino acids indicates that the 2,2-dimethyl substitution enhances resistance to enzymatic degradation [2]. This makes the compound a preferred scaffold over less hindered alternatives like methyl 3-aminopentanoate for designing stable peptidomimetics.

Peptidomimetics β-Turn Mimics Enzyme Inhibitors

Proven Application Scenarios for Methyl 3-amino-2,2-dimethylpentanoate in R&D and Production


Asymmetric Synthesis of Protease Inhibitors

The high enantiomeric purity of the (3S)-enantiomer (≥95%) makes it a suitable chiral building block for synthesizing renin or other aspartyl protease inhibitors, where the S-configuration at the 3-amino group is required for target engagement. Evidence from BindingDB shows that derivatives of 3-amino-2,2-dimethylpentanoate display renin inhibitory activity, with some analogs achieving IC50 values as low as 2 nM [1]. A researcher can directly procure the optically pure methyl ester and incorporate it into a lead optimization campaign without additional chiral resolution.

Solid-Phase Peptide Synthesis (SPPS) of Conformationally Constrained Peptides

The methyl ester protection allows direct loading onto resins or coupling in solution-phase peptide synthesis. The steric hindrance from the 2,2-dimethyl group is exploited to stabilize β-turn conformations in short peptides, as inferred from α,α-disubstituted amino acid literature [2]. This application is particularly valuable in the development of peptidomimetic drug candidates with improved proteolytic stability.

Prodrug and Intermediate for Central Nervous System (CNS) Drug Discovery

The compound has been cited in preliminary pharmacological screening as a potential CCR5 antagonist scaffold, with derivatives showing IC50 values in the micromolar range against the CCR5 receptor [3]. While the target compound itself is an intermediate, its procurement enables the synthesis of focused compound libraries for exploring CCR5-mediated diseases, such as HIV infection or autoimmune disorders, without the need for extensive de novo synthetic route development.

Quote Request

Request a Quote for Methyl 3-amino-2,2-dimethylpentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.